molecular formula C8H11NO3S B1391359 Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate CAS No. 854754-20-4

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1391359
M. Wt: 201.25 g/mol
InChI Key: WWRIWQCYMRUDRI-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, including the types and arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions required for these reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

Synthesis of Pyrido and Pyrimidin Derivatives

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate has been used in the synthesis of various heterocyclic compounds. For example, it served as a precursor in the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, important for their potential biological activities (Žugelj et al., 2009).

Antimicrobial and Antioxidant Properties

This compound has been synthesized and evaluated for its antimicrobial and antioxidant properties. In particular, certain derivatives showed promising results as antioxidants and potential applications in the treatment of COVID-19 (Haroon et al., 2021).

Formation of Novel Thiazolo Derivatives

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate has been used to create novel thiazolo derivatives. These compounds have diverse applications due to their unique chemical structures and potential biological activities (Mohamed, 2021).

Development of Anticancer Compounds

Several studies have utilized this compound in the synthesis of thiazole compounds with potential anticancer activities. These compounds have shown efficacy against specific cancer cell lines, indicating their potential as therapeutic agents (Sonar et al., 2020).

Corrosion Inhibition Studies

Interestingly, Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate has been studied as a corrosion inhibitor for metals in acidic environments. It's been observed to increase efficiency with higher concentrations and temperatures (Raviprabha & Bhat, 2019).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity and any risks it poses to human health or the environment.


Future Directions

This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties or potential applications.


Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized in the scientific literature, I might be able to provide more detailed information.


properties

IUPAC Name

ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(10)6-5-13-7(9-6)4-11-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRIWQCYMRUDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

Synthesis routes and methods

Procedure details

A solution containing the product from Example 6B (7 g, 66.6 mmol) in acetone (270 mL) was treated with ethyl bromopyruvate (8.4 mL, 66.6 mmol) and magnesium sulfate (7.9 g, 66.6 mmol), heated at reflux for 16 hours, cooled to 25° C., filtered and concentrated. The residue was chromatographed on silica gel eluting with chloroform to give the title compound (7.6 g, 57% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

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